Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate is a sulfur-containing 1,4-dihydropyridine derivative. This compound belongs to a class of heterocyclic organic compounds that have been extensively studied for their diverse biological activities. While its specific therapeutic applications are outside the scope of this analysis, research suggests that this compound and its analogs exhibit promising biological activities, including hepatoprotective effects. []
The synthesis of Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate can be achieved through a multi-step reaction sequence involving cyanothioacetamide, various carbonyl compounds, and active methylene compounds like Meldrum’s acid, ethyl cyanoacetate, or β-keto esters. [] The reaction proceeds through the formation of intermediate pyridine-2-thiolates, which are then subjected to S-alkylation to yield the target compound. []
The molecular structure of Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate has been elucidated using various spectroscopic techniques, including IR, 1H, 13C DEPTQ NMR spectroscopy, 2D NMR experiments (1H–13C HSQC, 1H–13C HMBC), and HRMS (ESI). [] The compound's structure features a central 1,4-dihydropyridine ring substituted with a 2-fluorophenyl group, a cyano group, a methyl carboxylate group, a hydroxyl group, and a thioether linker connected to a 4-fluorophenyl amide moiety.
Current research on Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate primarily focuses on its potential hepatoprotective effects. [] In vivo studies utilizing a rat model of tetrachloromethane (CCl4)-induced acute liver damage have shown that this compound can significantly reduce blood levels of total bilirubin, alanine aminotransferases, aspartate aminotransferases, thymol turbidity, and alkaline phosphatase. [] These findings suggest that Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate could be a promising candidate for further preclinical studies as a potential therapeutic agent for liver diseases. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: